molecular formula C7H9NO B13459378 5-Isocyanatospiro[2.3]hexane CAS No. 1773507-70-2

5-Isocyanatospiro[2.3]hexane

Cat. No.: B13459378
CAS No.: 1773507-70-2
M. Wt: 123.15 g/mol
InChI Key: GGRVBCLNQMZJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isocyanatospiro[2.3]hexane is a chemical compound characterized by a unique spirocyclic structure. This compound is notable for its isocyanate functional group, which is highly reactive and widely used in various chemical reactions. The spirocyclic framework imparts unique properties to the compound, making it of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanatospiro[2.3]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Isocyanatospiro[2.3]hexane undergoes a variety of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex spirocyclic structures.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.

    Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction with polyols in polyurethane synthesis.

    Solvents: Inert solvents like dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by the reaction with polyols.

Scientific Research Applications

5-Isocyanatospiro[2.3]hexane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and polymers.

    Biology: Investigated for its potential use in the development of bioactive molecules and drug candidates.

    Medicine: Explored for its potential in the synthesis of pharmaceuticals with unique structural features.

    Industry: Utilized in the production of high-performance materials such as polyurethanes, which have applications in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 5-Isocyanatospiro[2.3]hexane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure may also influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[2.3]hexane: Similar spirocyclic structure but with an oxygen atom in place of the isocyanate group.

    5-Azaspiro[2.3]hexane: Contains a nitrogen atom in the spirocyclic framework.

    Spiro[2.3]hexane-1-carbonitrile: Features a nitrile group instead of an isocyanate group.

Uniqueness

5-Isocyanatospiro[2.3]hexane is unique due to the presence of the highly reactive isocyanate group, which allows it to participate in a wide range of chemical reactions. This reactivity, combined with the stability imparted by the spirocyclic structure, makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

1773507-70-2

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

5-isocyanatospiro[2.3]hexane

InChI

InChI=1S/C7H9NO/c9-5-8-6-3-7(4-6)1-2-7/h6H,1-4H2

InChI Key

GGRVBCLNQMZJBR-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.